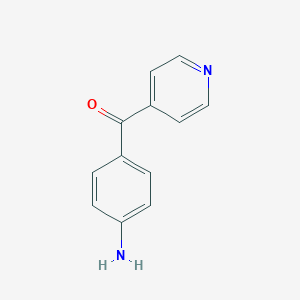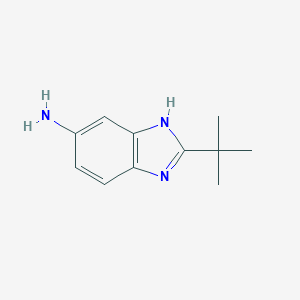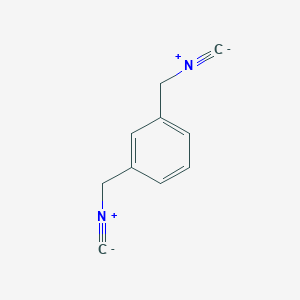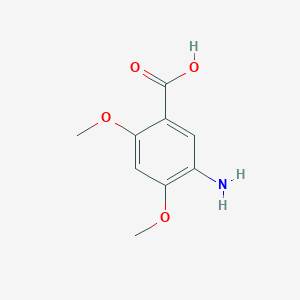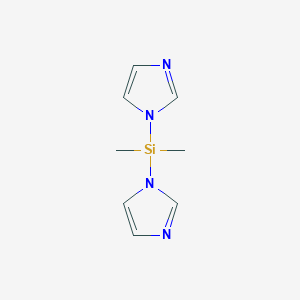
Di(imidazol-1-yl)-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a key component in many biological and pharmaceutical compounds .
Synthesis Analysis
Imidazole and its derivatives can be synthesized through various methods . One common method is the van Leusen imidazole synthesis, which uses tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis
Imidazole has a planar five-membered ring structure. It exists in two equivalent tautomeric forms because a hydrogen atom can be bound to one or another nitrogen atom .Chemical Reactions Analysis
Imidazole compounds are often used in the synthesis of peptides and as reagents in organic synthesis . They can react with amines to form amides, carbamates, and ureas .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Scientific Research
Chemistry and Synthetic Aspects
Imidazole derivatives, including compounds like "Di(imidazol-1-yl)-dimethylsilane", are known for their unique chemical structure that plays a crucial role in various biological processes. The chemistry and synthetic aspects of imidazoles have been extensively explored, with a focus on developing novel compounds that exhibit significant pharmacological activities. The synthetic procedures, including click chemistry, offer diverse pathways for creating imidazole derivatives with potential therapeutic applications (Sharma et al., 2016).
Antimicrobial and Antibacterial Activities
Imidazole derivatives have been studied for their antimicrobial activities. They serve as critical raw materials in the pharmaceutical industry for manufacturing drugs like anti-fungal agents ketoconazole and clotrimazole. The broad spectrum of antimicrobial activity makes imidazole derivatives valuable in developing new compounds to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Imidazole derivatives, including potentially "Di(imidazol-1-yl)-dimethylsilane", find applications in corrosion inhibition, particularly in the petroleum industry. Their chemical structure, which includes a 5-membered heterocyclic ring and a long hydrocarbon chain, allows them to form hydrophobic films on metal surfaces, effectively inhibiting corrosion. This application highlights the versatility of imidazole derivatives beyond pharmaceutical uses (Sriplai & Sombatmankhong, 2023).
Analytical and Separation Techniques
Imidazole derivatives are also incorporated into materials used in analytical and separation techniques. Their unique properties, such as the ability to modify the surface of silica or polymers, have made them suitable for applications in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. The modification of materials with imidazole-based ionic liquids exemplifies the innovative use of these compounds in enhancing the efficiency of analytical methods (Vidal, Riekkola, & Canals, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
di(imidazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAXRSCCGNYTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(N1C=CN=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-imidazolyl)dimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

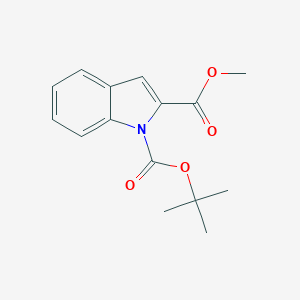

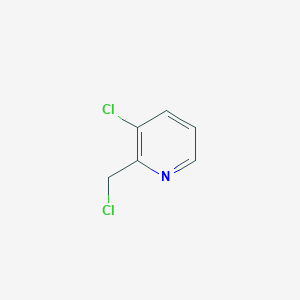
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
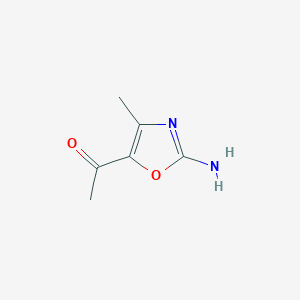
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)


